2-methylpropyl (2S)-2-aminopropanoate
Overview
Description
2-methylpropyl (2S)-2-aminopropanoate is an organic compound that belongs to the class of esters It is derived from the esterification of 2-methylpropyl alcohol and (2S)-2-aminopropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl (2S)-2-aminopropanoate typically involves the esterification of 2-methylpropyl alcohol with (2S)-2-aminopropanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The reaction can be represented as follows:
2-methylpropyl alcohol+(2S)-2-aminopropanoic acidH2SO42-methylpropyl (2S)-2-aminopropanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl (2S)-2-aminopropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methylpropyl alcohol and (2S)-2-aminopropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 2-methylpropyl alcohol and (2S)-2-aminopropanoic acid.
Reduction: 2-methylpropyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methylpropyl (2S)-2-aminopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 2-methylpropyl (2S)-2-aminopropanoate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release the active (2S)-2-aminopropanoic acid, which can then participate in various metabolic pathways. The ester bond is cleaved, releasing the alcohol and the amino acid, which can exert their effects on cellular processes.
Comparison with Similar Compounds
2-methylpropyl (2S)-2-aminopropanoate can be compared with other similar compounds, such as:
2-methylpropyl (2S)-2-aminobutanoate: Similar structure but with an additional carbon in the amino acid chain.
2-methylpropyl (2S)-2-hydroxypropanoate: Contains a hydroxyl group instead of an amino group.
This compound: Differing in the position of the amino group.
The uniqueness of this compound lies in its specific ester linkage and the presence of the (2S)-2-aminopropanoic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methylpropyl (2S)-2-aminopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-10-7(9)6(3)8/h5-6H,4,8H2,1-3H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHJHAOHDNDHMA-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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